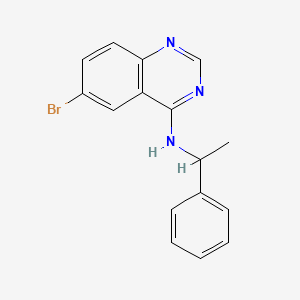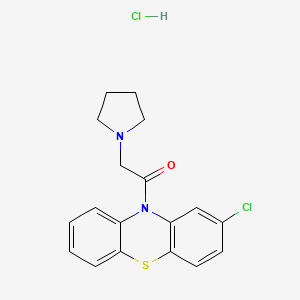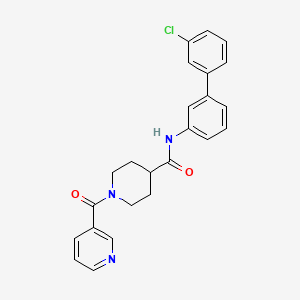
6-bromo-N-(1-phenylethyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(1-phenylethyl)-4-quinazolinamine is a chemical compound that belongs to the quinazoline family. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-bromo-N-(1-phenylethyl)-4-quinazolinamine is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are both involved in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of various enzymes, including topoisomerase II and tubulin, which are involved in the replication and division of cancer cells.
Biochemical and physiological effects:
6-bromo-N-(1-phenylethyl)-4-quinazolinamine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and metastasis of tumors. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-N-(1-phenylethyl)-4-quinazolinamine in lab experiments is its potent anticancer activity. It has been found to be effective against various cancer cell lines, making it a promising candidate for further development as a chemotherapeutic agent. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of 6-bromo-N-(1-phenylethyl)-4-quinazolinamine. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the investigation of its potential use in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of this compound in animal models and ultimately in clinical trials.
Synthesis Methods
The synthesis of 6-bromo-N-(1-phenylethyl)-4-quinazolinamine involves the reaction of 6-bromo-2-nitroaniline with 1-phenylethylamine in the presence of a reducing agent. The reaction is carried out in a solvent under controlled conditions of temperature and pressure. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
6-bromo-N-(1-phenylethyl)-4-quinazolinamine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of tumor xenografts in animal models. Additionally, it has been investigated for its potential use as an anti-inflammatory agent, as well as for its activity against bacterial and viral infections.
properties
IUPAC Name |
6-bromo-N-(1-phenylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-11(12-5-3-2-4-6-12)20-16-14-9-13(17)7-8-15(14)18-10-19-16/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSGMSKKQNWQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(1-phenylethyl)quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-butenoyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233421.png)

![2,7-diamino-4-[4-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5233441.png)
![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5233451.png)
![4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5233455.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5233460.png)
![N-isopropyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5233470.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5233478.png)

![4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5233495.png)
![ethyl 7-cyclopropyl-1-methyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5233504.png)
![N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5233513.png)
![(5-isoquinolinylmethyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5233515.png)
